molecular formula C10H20O7 B1673975 Hydroxy-PEG4-CH2COOH CAS No. 70678-95-4

Hydroxy-PEG4-CH2COOH

Cat. No.: B1673975
CAS No.: 70678-95-4
M. Wt: 252.26 g/mol
InChI Key: ZKURGMHPJRDKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG4-CH2COOH is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid in its sodium salt form. This compound is commonly used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG4-CH2COOH is synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The hydroxyl group of the PEG reacts with the carboxylic acid to form an ester linkage. The sodium salt form is preferred for stability during storage and shipping .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG4-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

    EDC: Used as a coupling agent to activate the carboxylic acid for reaction with amines.

    HATU: Another coupling agent that facilitates the formation of amide bonds.

    DCC (Dicyclohexylcarbodiimide): Used in esterification reactions

Major Products Formed

The major products formed from these reactions are stable amide or ester linkages, which are useful in various applications such as drug delivery and bioconjugation .

Scientific Research Applications

Hydroxy-PEG4-CH2COOH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydroxy-PEG4-CH2COOH involves its ability to form stable amide or ester bonds with other molecules. The hydrophilic PEG spacer increases solubility in aqueous media, making it an ideal linker for various applications. The terminal carboxylic acid reacts with primary amine groups in the presence of activators, forming stable amide bonds that enhance the stability and functionality of the resulting compounds .

Properties

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURGMHPJRDKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431083
Record name 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70678-95-4
Record name 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG4-CH2COOH
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG4-CH2COOH
Reactant of Route 3
Reactant of Route 3
Hydroxy-PEG4-CH2COOH
Reactant of Route 4
Reactant of Route 4
Hydroxy-PEG4-CH2COOH
Reactant of Route 5
Reactant of Route 5
Hydroxy-PEG4-CH2COOH
Reactant of Route 6
Reactant of Route 6
Hydroxy-PEG4-CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.